1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one
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Overview
Description
1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is characterized by the presence of two phenyl groups and a trimethylsilyl group attached to the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-lactam precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of β-lactam synthesis apply. Industrial production would likely involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
Comparison with Similar Compounds
Penicillins: β-lactam antibiotics with a similar core structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly potent β-lactam antibiotics used for resistant bacterial infections.
Uniqueness: 1,4-Diphenyl-3-(trimethylsilyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group can enhance its stability and modify its reactivity compared to other β-lactam compounds .
Properties
CAS No. |
122301-35-3 |
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Molecular Formula |
C18H21NOSi |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,4-diphenyl-3-trimethylsilylazetidin-2-one |
InChI |
InChI=1S/C18H21NOSi/c1-21(2,3)17-16(14-10-6-4-7-11-14)19(18(17)20)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3 |
InChI Key |
ALMOOCFLVXDJSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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